REACTION_CXSMILES
|
FC(F)(F)S(O[C:7]1[CH:16]=[CH:15][C:14]2[C:9](=[CH:10][C:11]([O:17][CH3:18])=[CH:12][CH:13]=2)[CH:8]=1)(=O)=O.[CH3:21][N:22](C=O)C>[C-]#N.[Zn+2].[C-]#N.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:18][O:17][C:11]1[CH:10]=[C:9]2[C:14]([CH:15]=[CH:16][C:7]([C:21]#[N:22])=[CH:8]2)=[CH:13][CH:12]=1 |f:2.3.4,^1:34,36,55,74|
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Name
|
|
Quantity
|
4.95 g
|
Type
|
reactant
|
Smiles
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FC(S(=O)(=O)OC1=CC2=CC(=CC=C2C=C1)OC)(F)F
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Name
|
|
Quantity
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20 mL
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Type
|
reactant
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Smiles
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CN(C)C=O
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Name
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Zinc cyanide
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Quantity
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1.13 g
|
Type
|
catalyst
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Smiles
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[C-]#N.[Zn+2].[C-]#N
|
Name
|
|
Quantity
|
930 mg
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Control Type
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UNSPECIFIED
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Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
by repeatedly evacuating the flask
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Type
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CUSTOM
|
Details
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then flushing with N2
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Type
|
CUSTOM
|
Details
|
The resulting mixture is again degassed
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Type
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TEMPERATURE
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Details
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to cool
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Type
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ADDITION
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Details
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poured into water
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Type
|
WASH
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Details
|
washed twice with toluene and once with CH2Cl2
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic extracts are dried (Na2SO4)
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting material is purified by column chromatography (step gradient, 25–50% CH2Cl2 in hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C2C=CC(=CC2=C1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.36 g | |
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |